N-(4-cyanothian-4-yl)-2-methoxybenzamide
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Overview
Description
N-(4-cyanothian-4-yl)-2-methoxybenzamide is a chemical compound with the following structural formula: !N-(4-cyanothian-4-yl)-2-methoxybenzamide . It belongs to the class of amide derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of N-(4-cyanothian-4-yl)-2-methoxybenzamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions between 4-cyanothian-4-ylamine and 2-methoxybenzoyl chloride . The reaction typically occurs under specific conditions, such as refluxing in an appropriate solvent (e.g., dichloromethane or dimethylformamide). Purification methods, such as column chromatography, are employed to obtain the pure compound .
Molecular Structure Analysis
The molecular structure of N-(4-cyanothian-4-yl)-2-methoxybenzamide consists of a benzene ring substituted with a cyano group and a thian-4-yl moiety. The methoxy group is attached to the benzene ring. The compound’s molecular weight, elemental composition, and spectroscopic data (such as IR, NMR, and mass spectrometry) provide insights into its structure .
Chemical Reactions Analysis
N-(4-cyanothian-4-yl)-2-methoxybenzamide may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and cyclizations. Researchers explore its reactivity with other functional groups to develop novel derivatives with improved properties .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for N-(4-cyanothian-4-yl)-2-methoxybenzamide remains an active area of investigation. It is essential to elucidate its interactions with biological targets, potential receptors, and cellular pathways. Further studies are needed to understand its pharmacological effects .
Safety and Hazards
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-12-5-3-2-4-11(12)13(17)16-14(10-15)6-8-19-9-7-14/h2-5H,6-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOQXNMRPKMOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2(CCSCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-2-methoxybenzamide |
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